molecular formula C7H11NO B2715340 1-(Methoxymethyl)cyclobutane-1-carbonitrile CAS No. 1387565-89-0

1-(Methoxymethyl)cyclobutane-1-carbonitrile

Cat. No.: B2715340
CAS No.: 1387565-89-0
M. Wt: 125.171
InChI Key: KNFQUIAEHPLNEH-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C7H11NO It is a derivative of cyclobutanecarbonitrile, characterized by the presence of a methoxymethyl group attached to the cyclobutane ring

Preparation Methods

The synthesis of 1-(Methoxymethyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarbonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Methoxymethyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Methoxymethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:

    Cyclobutanecarbonitrile: The parent compound without the methoxymethyl group.

    1-Methoxymethyl-cyclopropanecarbonitrile: A similar compound with a cyclopropane ring instead of a cyclobutane ring.

    1-Methoxymethyl-cyclobutanecarboxylic acid: A derivative with a carboxylic acid group instead of a nitrile group.

Properties

IUPAC Name

1-(methoxymethyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-9-6-7(5-8)3-2-4-7/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFQUIAEHPLNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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